molecular formula C21H23FN3O6P B11400181 Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11400181
M. Wt: 463.4 g/mol
InChI Key: KCLRLTBEGAXFRQ-UHFFFAOYSA-N
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Description

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate is a complex organic compound that belongs to the class of α-aminophosphonates. These compounds are known for their diverse applications in organic synthesis, medicinal chemistry, and material science. The presence of both fluorophenyl and nitrophenyl groups in its structure makes it a versatile molecule with unique chemical properties.

Preparation Methods

The synthesis of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate typically involves a multi-step process. One common method is the Pudovik-type reaction, where diethyl phosphite reacts with imines derived from 5-phenyl-1,2,4-oxadiazol-2-amine and aromatic aldehydes under microwave irradiation . This method is efficient and yields high purity products. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate undergoes various chemical reactions, including:

Scientific Research Applications

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate involves its interaction with molecular targets through its functional groups. The fluorophenyl and nitrophenyl groups can participate in various binding interactions, while the oxazole ring can coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Diethyl (5-{[(4-fluorophenyl)methyl]amino}-2-[(4-nitrophenyl)methyl]-1,3-oxazol-4-YL)phosphonate can be compared with other α-aminophosphonates, such as:

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The presence of the fluorophenyl and nitrophenyl groups in this compound provides unique properties that can be exploited in specific chemical and biological contexts.

Properties

Molecular Formula

C21H23FN3O6P

Molecular Weight

463.4 g/mol

IUPAC Name

4-diethoxyphosphoryl-N-[(4-fluorophenyl)methyl]-2-[(4-nitrophenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C21H23FN3O6P/c1-3-29-32(28,30-4-2)21-20(23-14-16-5-9-17(22)10-6-16)31-19(24-21)13-15-7-11-18(12-8-15)25(26)27/h5-12,23H,3-4,13-14H2,1-2H3

InChI Key

KCLRLTBEGAXFRQ-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)CC2=CC=C(C=C2)[N+](=O)[O-])NCC3=CC=C(C=C3)F)OCC

Origin of Product

United States

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